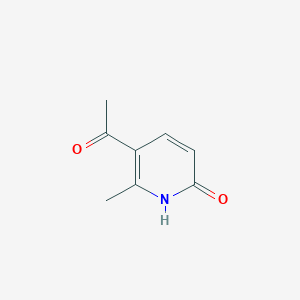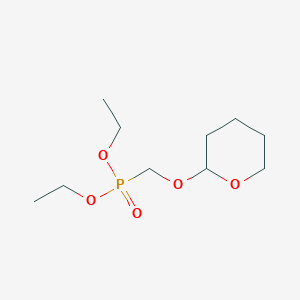
2-(Diethoxyphosphorylmethoxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethoxyphosphorylmethoxy)oxane, also known as diethyl (tetrahydro-2H-pyran-2-yloxy)methylphosphonate, is a research chemical with the molecular formula C10H21O5P and a molecular weight of 252.24 . It is characterized by its Canonical SMILES: CCOP(=O)(COC1CCCCO1)OCC .
Molecular Structure Analysis
The molecular structure of 2-(Diethoxyphosphorylmethoxy)oxane is characterized by its InChI: InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3 . It has a complexity of 223 and a topological polar surface area of 54 .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxetane Derivatives
2-(Diethoxyphosphorylmethoxy)oxane: is a valuable intermediate in the synthesis of oxetane derivatives. Oxetanes are four-membered cyclic ethers that have gained attention due to their presence in various biologically active compounds and materials . The unique reactivity of oxetanes, particularly in ring-opening reactions, allows for the creation of complex molecular architectures. This compound can be used to introduce oxetane rings into larger molecules, which can enhance the physical and chemical properties of the final product.
Medicinal Chemistry
In medicinal chemistry, 2-(Diethoxyphosphorylmethoxy)oxane can be utilized to modify pharmacophores, the parts of a molecule responsible for its biological activity. By incorporating oxetane rings, researchers can improve the metabolic stability and selectivity of therapeutic agents . This modification can lead to the development of new drugs with better efficacy and reduced side effects.
Material Science
The compound’s ability to form oxetane rings makes it a candidate for developing new materials with unique properties. In material science, oxetane-containing polymers exhibit improved mechanical strength, thermal stability, and chemical resistance . These materials can be used in various applications, from coatings to aerospace components.
Biodevice Construction
2-(Diethoxyphosphorylmethoxy)oxane: derivatives can be applied in the construction of biodevices. The zwitterionic nature of certain phosphorylcholine-containing polymers, which can be derived from this compound, offers excellent biocompatibility and antibiofouling properties . This makes them ideal for use in microfluidic devices, biosensors, and other medical devices that require interaction with biological systems.
Drug Delivery Systems
The compound’s derivatives can be used to create drug delivery systems that can effectively transport and release therapeutic agents within the body . The unique structure of oxetane-containing polymers can be engineered to respond to specific stimuli, such as pH or temperature, allowing for controlled release of drugs.
Bioengineering
In bioengineering, 2-(Diethoxyphosphorylmethoxy)oxane can contribute to the design of tissue scaffolds and artificial organs. The polymers derived from this compound can mimic the natural extracellular matrix, supporting cell growth and tissue regeneration .
Environmental Science
This compound can also play a role in environmental science. Oxetane derivatives can be used to create absorbent materials for cleaning up oil spills or capturing pollutants from the air and water . Their unique structure allows for the absorption and containment of harmful substances, aiding in environmental remediation efforts.
Chemical Research
Finally, 2-(Diethoxyphosphorylmethoxy)oxane is a valuable tool in chemical research. It can be used to study reaction mechanisms and the behavior of oxetane rings under different conditions. This research can lead to the discovery of new reactions and the development of more efficient synthetic methods .
Eigenschaften
IUPAC Name |
2-(diethoxyphosphorylmethoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVGTAIRUGQIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC1CCCCO1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459503 |
Source


|
| Record name | Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71885-51-3 |
Source


|
| Record name | Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

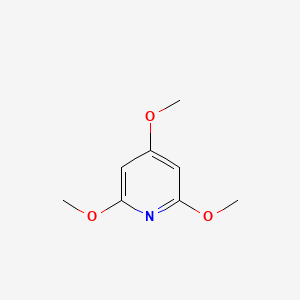
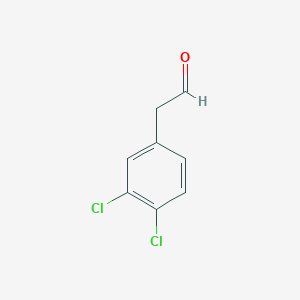

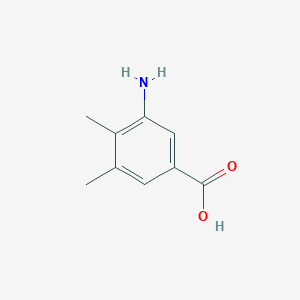
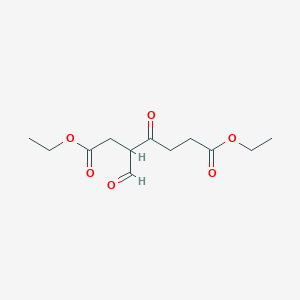
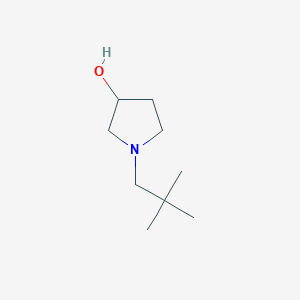
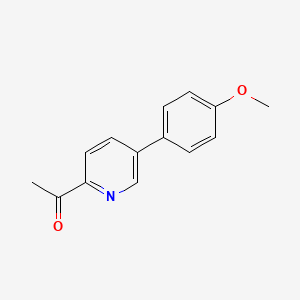
![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)

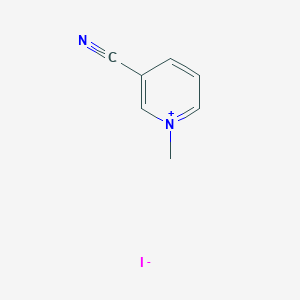
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)

